molecular formula C13H9Cl2NO B1453179 4-(3,4-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187165-37-2

4-(3,4-Dichlorobenzoyl)-2-methylpyridine

Cat. No. B1453179
M. Wt: 266.12 g/mol
InChI Key: WKTAYVUBRPWXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichlorobenzoyl chloride is a chemical compound used in the synthesis of 3,4-dichlorophenylacetic acid . It is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .


Synthesis Analysis

3,4-Dichlorobenzoyl chloride can be synthesized by refluxing 3,4-dichlorobenzoic acid with thionyl chloride . Other methods include the use of oxalyl dichloride and N,N-dimethyl-formamide .


Molecular Structure Analysis

The molecular formula of 3,4-Dichlorobenzoyl chloride is C7H3Cl3O, and its molecular weight is 209.46 .


Chemical Reactions Analysis

3,4-Dichlorobenzoyl chloride was used in the synthesis of 3,4-dichlorophenylacetic acid by the Arndt-Eistert method . The compound can also participate in spin-spin coupling, a phenomenon that describes the magnetic interactions between neighboring, non-equivalent NMR-active nuclei .


Physical And Chemical Properties Analysis

3,4-Dichlorobenzoyl chloride is a solid with a boiling point of 242 °C and a melting point of 30-33 °C .

Safety And Hazards

3,4-Dichlorobenzoyl chloride is classified as a skin corrosive and can cause serious eye damage . It is also classified as a lachrymator .

properties

IUPAC Name

(3,4-dichlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-6-10(4-5-16-8)13(17)9-2-3-11(14)12(15)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTAYVUBRPWXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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